molecular formula C23H33N5O4 B2737268 N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 877633-58-4

N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Katalognummer B2737268
CAS-Nummer: 877633-58-4
Molekulargewicht: 443.548
InChI-Schlüssel: WVLAPMWVHZIEMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H33N5O4 and its molecular weight is 443.548. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Antidepressant Activity

A novel series of compounds related to the chemical structure of interest has been synthesized, focusing on the design and pharmacological evaluation of derivatives featuring 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were created through a sequence of Claisen Schmidt condensation, cyclization, and Mannich’s reaction, showing significant antidepressant and antianxiety activities in preclinical models. This work highlights the potential of structurally similar compounds in developing new therapeutic agents for psychiatric disorders (J. Kumar et al., 2017).

Antiallergy Activity

Research into compounds with a similar framework, specifically N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, has identified derivatives with notable antiallergy activity. These findings are based on evaluations using the passive foot anaphylaxis assay, suggesting potential applications in treating allergic reactions, despite a lack of efficacy in certain guinea pig models (D. A. Walsh et al., 1990).

HIV-1 Reverse Transcriptase Inhibition

Analogues of a compound structurally related to N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide have been synthesized and assessed for their ability to inhibit HIV-1 reverse transcriptase. This research identified bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than the lead molecule, showcasing the chemical's relevance in the context of HIV treatment and prevention strategies (D. Romero et al., 1994).

Catalytic Activity in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) and related compounds demonstrate their utility in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, indicating their importance in facilitating a variety of organic synthesis reactions. Such compounds enable the coupling of a broad range of (hetero)aryl bromides with various amines under relatively mild conditions, highlighting their potential in the synthesis of pharmaceutically relevant molecules (Subhajit Bhunia et al., 2017).

Neuroprotective Therapeutic Approach

A novel drug candidate, SP-04, sharing structural similarities with the chemical of interest, has been synthesized and evaluated for its multi-target therapeutic approach to neuroprotection, particularly in the context of Alzheimer's disease treatment. SP-04 exhibits a variety of pharmacological activities, including AchE inhibition and neuroprotection against Ab42 toxicity, offering insights into potential therapeutic strategies for neurodegenerative diseases (L. Lecanu et al., 2010).

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O4/c1-26(2)11-10-24-22(29)23(30)25-17-20(21-5-4-16-32-21)28-14-12-27(13-15-28)18-6-8-19(31-3)9-7-18/h4-9,16,20H,10-15,17H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLAPMWVHZIEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.